14,16-Dihydroxy-3-methyl-3,4,5,6,9,10-hexahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione
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Overview
Description
Zearalenone is a mycotoxin produced by several species of Fusarium fungi, predominantly Fusarium graminearum and Fusarium culmorum . It is a non-steroidal estrogenic compound that can contaminate various cereal grains such as maize, wheat, barley, and oats . Zearalenone is known for its estrogenic effects, which can lead to reproductive issues in animals and humans .
Preparation Methods
Zearalenone is typically produced by Fusarium fungi during the growth and storage of cereal crops . The synthetic preparation of zearalenone involves the acetate-polymalonate pathway, leading to a nonaketide precursor that undergoes cyclization and modification . Industrial production methods focus on optimizing the growth conditions of Fusarium species to maximize zearalenone yield .
Chemical Reactions Analysis
Zearalenone undergoes various chemical reactions, including:
Oxidation: Zearalenone can be oxidized to form zearalanone.
Reduction: It can be reduced to α-zearalenol and β-zearalenol.
Hydrolysis: Zearalenone can be hydrolyzed to form non-estrogenic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions are zearalanone, α-zearalenol, and β-zearalenol .
Scientific Research Applications
Zearalenone has several scientific research applications:
Mechanism of Action
Zearalenone exerts its effects by binding to estrogen receptors, mimicking the action of natural estrogens . This binding can disrupt normal hormonal functions, leading to reproductive issues and other health problems . The molecular targets include estrogen receptors ER-α and ER-β, and the pathways involved are related to estrogen signaling .
Comparison with Similar Compounds
Zearalenone is similar to other mycotoxins such as aflatoxins, ochratoxin A, and deoxynivalenol . its unique estrogenic properties distinguish it from these compounds . Similar compounds include:
α-Zearalenol: A reduced form of zearalenone with higher estrogenic potency.
β-Zearalenol: Another reduced form with lower estrogenic activity.
Zearalanone: An oxidized derivative of zearalenone.
Zearalenone’s distinct estrogenic effects make it a significant concern in food safety and health research .
Properties
IUPAC Name |
16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMQEIFVQACCCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50860217 |
Source
|
Record name | 14,16-Dihydroxy-3-methyl-3,4,5,6,9,10-hexahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50860217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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